molecular formula C13H18N6O B2822822 1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2309728-49-0

1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2822822
CAS No.: 2309728-49-0
M. Wt: 274.328
InChI Key: FAUIYAXTBGHANB-UHFFFAOYSA-N
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Description

1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that features both triazole and azetidine rings. These heterocyclic structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. The final step often involves coupling the triazole and azetidine intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to streamline the process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, while the azetidine ring may enhance binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their broad range of biological activities.

    Azetidine derivatives: Studied for their potential in medicinal chemistry.

Uniqueness

What sets 1-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole apart is its combination of both triazole and azetidine rings, which provides a unique scaffold for drug development and other applications .

Properties

IUPAC Name

[3-(triazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-9-12(10(2)17(3)15-9)13(20)18-6-11(7-18)8-19-5-4-14-16-19/h4-5,11H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUIYAXTBGHANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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